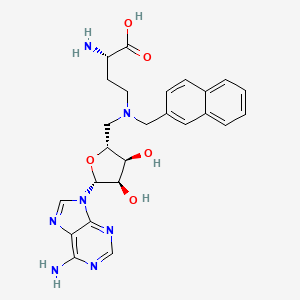

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid

Vue d'ensemble

Description

L'Inhibiteur Bisubstratique 78 est un composé chimique connu pour son rôle d'inhibiteur de la nicotinamide N-méthyltransférase (NNMT). La NNMT est une enzyme impliquée dans la méthylation de la nicotinamide, une forme de vitamine B3.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'Inhibiteur Bisubstratique 78 implique plusieurs étapes, en commençant par la préparation de la structure de base, qui comprend une base purique et une partie naphtalène. La voie de synthèse implique généralement :

Formation de la Base Purique : Cette étape implique la synthèse d'un dérivé de la purine, qui est ensuite fonctionnalisé pour introduire des groupes amino et hydroxyle.

Attachement de la Partie Naphtalène : Le groupe naphtalène est introduit par une série de réactions de substitution, impliquant souvent des intermédiaires halogénés.

Réactions de Couplage : L'étape finale implique le couplage de la base purique avec la partie naphtalène dans des conditions spécifiques, telles que la présence d'un agent de couplage comme la N,N'-dicyclohexylcarbodiimide (DCC).

Méthodes de Production Industrielle

La production industrielle de l'Inhibiteur Bisubstratique 78 suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie à flux continu et la synthèse automatisée peuvent être employées pour améliorer l'efficacité et la capacité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de Réactions

L'Inhibiteur Bisubstratique 78 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la base purique.

Substitution : La partie naphtalène peut subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des intermédiaires halogénés et des nucléophiles comme les amines et les thiols sont couramment utilisés.

Principaux Produits

Applications de Recherche Scientifique

L'Inhibiteur Bisubstratique 78 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Le composé est utilisé pour étudier le rôle de la NNMT dans le métabolisme cellulaire et ses implications dans les maladies.

Médecine : L'Inhibiteur Bisubstratique 78 est étudié pour son potentiel en thérapie anticancéreuse, en particulier pour cibler la NNMT afin d'inhiber la croissance tumorale.

Mécanisme d'Action

L'Inhibiteur Bisubstratique 78 exerce ses effets en se liant au site actif de la NNMT. Il occupe les poches de liaison pour les substrats de la NNMT, la S-adénosyl-L-méthionine et la nicotinamide, empêchant ainsi l'enzyme de catalyser la réaction de méthylation. Cette inhibition entraîne une réduction des niveaux de 1-méthylnicotinamide, un produit de l'activité de la NNMT, ce qui affecte à son tour les processus cellulaires tels que la prolifération et le métabolisme .

Applications De Recherche Scientifique

Bisubstrate Inhibitor 78 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: The compound is used to investigate the role of NNMT in cellular metabolism and its implications in diseases.

Medicine: Bisubstrate Inhibitor 78 is being explored for its potential in cancer therapy, particularly in targeting NNMT to inhibit tumor growth.

Mécanisme D'action

Bisubstrate Inhibitor 78 exerts its effects by binding to the active site of NNMT. It occupies the binding pockets for the NNMT substrates S-adenosyl-L-methionine and nicotinamide, thereby preventing the enzyme from catalyzing the methylation reaction. This inhibition leads to a reduction in the levels of 1-methylnicotinamide, a product of NNMT activity, which in turn affects cellular processes such as proliferation and metabolism .

Comparaison Avec Des Composés Similaires

Composés Similaires

Sinéfungine : Un autre inhibiteur de la NNMT avec un mécanisme d'action similaire.

3-Désoxyadénosine : Inhibe les méthyltransférases en imitant la structure de la S-adénosyl-L-méthionine.

Adéméthionine : Un donneur de méthyle qui peut également agir comme un inhibiteur dans certaines conditions.

Unicité

L'Inhibiteur Bisubstratique 78 est unique en raison de sa forte sélectivité pour la NNMT par rapport aux autres méthyltransférases, telles que la N-méthyltransférase histone-lysine et la méthyltransférase 1 de l'arginine protéique. Cette sélectivité en fait un outil précieux pour étudier les voies spécifiques à la NNMT et leurs implications dans les maladies .

Activité Biologique

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex compound with significant biological implications. It features a structure that combines amino acids and purine derivatives, which are known to play critical roles in various biochemical pathways. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 566.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H33F3N8O7 |

| Molecular Weight | 566.53 g/mol |

| CAS Number | 2245255-66-5 |

| Purity | Not specified |

| Storage Conditions | 2-8°C, dark place |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its potential inhibitory effects on Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and implicated in various metabolic disorders.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit strong inhibition of NNMT. For instance, certain bisubstrate inhibitors have shown IC50 values as low as 0.061 μM against NNMT, highlighting the potential for this compound to serve as a therapeutic agent in conditions such as cancer and metabolic syndromes associated with NNMT dysregulation .

Case Studies

- NNMT Inhibition : A study demonstrated that modifications to the structure of NNMT inhibitors could significantly enhance their potency. The introduction of electron-deficient aromatic groups improved binding affinity to the enzyme's active site. This suggests that this compound could be optimized for better efficacy through structural modifications .

- Metabolic Pathways : Another study explored the role of NNMT in metabolic pathways related to energy homeostasis and detoxification. The inhibition of this enzyme by compounds like (S)-2-amino-4... could potentially modulate these pathways, offering therapeutic benefits for metabolic disorders .

Research Findings

Recent findings emphasize the importance of structure–activity relationships (SAR) in developing effective inhibitors targeting NNMT:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound A | 0.19 | Potent inhibitor |

| Compound B | 0.64 | Moderate activity |

| (S)-2-amino... | TBD | Potential for optimization |

Propriétés

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(naphthalen-2-ylmethyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O5/c26-17(25(35)36)7-8-31(10-14-5-6-15-3-1-2-4-16(15)9-14)11-18-20(33)21(34)24(37-18)32-13-30-19-22(27)28-12-29-23(19)32/h1-6,9,12-13,17-18,20-21,24,33-34H,7-8,10-11,26H2,(H,35,36)(H2,27,28,29)/t17-,18+,20+,21+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQGTLCZLBIAR-XCPBYIKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CC[C@@H](C(=O)O)N)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.